molecular formula C7H7F3N8O13 B8357878 N,N-(fluorodinitroethyl)-N'-fluorodinitroethylurea

N,N-(fluorodinitroethyl)-N'-fluorodinitroethylurea

Cat. No. B8357878
M. Wt: 468.17 g/mol
InChI Key: WCVGRGIUDONGEZ-UHFFFAOYSA-N
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Patent
US04311649

Procedure details

A previous method for the preparation of N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride (I) has been reported by W. H. Gilligan and M. J. Kamlet in U.S. Pat. No. 3,850,978, which issued on Nov. 26, 1974. However, that method suffers from the serious disadvantage that the carbamyl chloride (I) can not be separated from the reaction mixture and must be used in crude form for subsequent reactions. This drawback greatly hinders the preparation of derivatives of the carbamyl chloride (I) and heretofore certain derivatives of it could be prepared only in very low yield or not at all. For example, reaction of crude N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride (prepared by the procedure of Gilligan and Kamlet, supra) with 2-fluoro-2,2-dinitroethyl amine gave none of the desired N,N,N'-tris(2-fluoro-2,2-dinitroethyl)urea. Less than a 5% yield of N,N-bis(2-fluoro-2,2-dinitroethyl)-O-(2,2,2-trinitroethyl)carbamate was obtain when the crude N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride was reacted with 2,2,2-trinitroethanol.
Name
N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[CH2:3][N:4]([CH2:8][C:9]([N+:14]([O-:16])=[O:15])([N+:11]([O-:13])=[O:12])[F:10])[C:5](Cl)=[O:6].[F:23][C:24]([N+:30]([O-:32])=[O:31])([N+:27]([O-:29])=[O:28])[CH2:25][NH2:26]>>[F:1][C:2]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[CH2:3][N:4]([CH2:8][C:9]([N+:14]([O-:16])=[O:15])([N+:11]([O-:13])=[O:12])[F:10])[C:5]([NH:26][CH2:25][C:24]([N+:30]([O-:32])=[O:31])([N+:27]([O-:29])=[O:28])[F:23])=[O:6]

Inputs

Step One
Name
N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CN(C(=O)Cl)CC(F)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
N,N-bis(2-fluoro-2,2-dinitroethyl)carbamyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CN(C(=O)Cl)CC(F)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CN)([N+](=O)[O-])[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
However, that method suffers from the serious disadvantage that the carbamyl chloride (I) can not be separated from the reaction mixture
CUSTOM
Type
CUSTOM
Details
the preparation of derivatives of the carbamyl chloride (I) and heretofore certain derivatives of it
CUSTOM
Type
CUSTOM
Details
could be prepared only
CUSTOM
Type
CUSTOM
Details
in very low yield

Outcomes

Product
Name
Type
product
Smiles
FC(CN(C(=O)NCC(F)([N+](=O)[O-])[N+](=O)[O-])CC(F)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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